![molecular formula C13H8ClFO B14021651 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position, along with an aldehyde group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, may be employed to prevent unwanted side reactions.
化学反应分析
Types of Reactions
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学研究应用
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
作用机制
The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence its reactivity and binding affinity through electronic effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-fluoro-[1,1’-biphenyl]
- 4-Chloro-[1,1’-biphenyl]-4-carbaldehyde
- 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of substituents on the biphenyl core. The presence of both chlorine and fluorine atoms, along with the aldehyde group, imparts distinct chemical properties that can be exploited in various applications. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C13H8ClFO |
|---|---|
分子量 |
234.65 g/mol |
IUPAC 名称 |
4-(4-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H |
InChI 键 |
HNNNCQCIIXTYJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


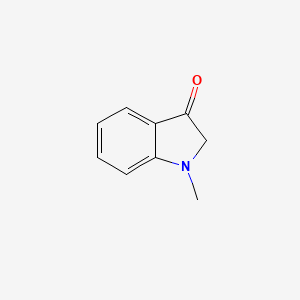
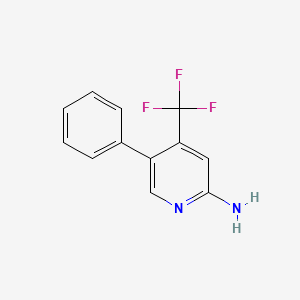

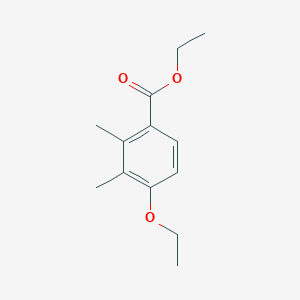

![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

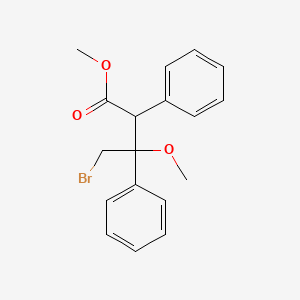
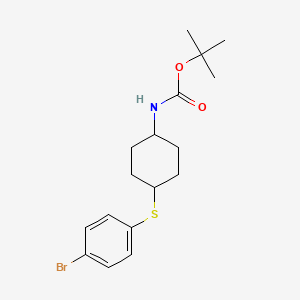
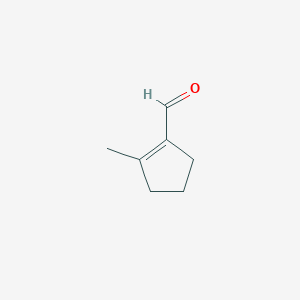
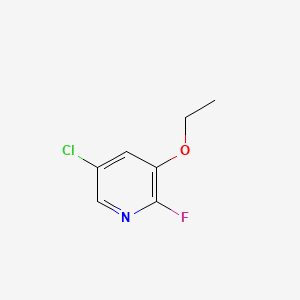
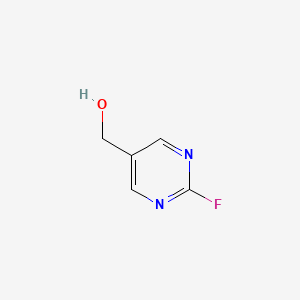
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)

